5-methylbenzo[b]thiophen-3(2H)-one
Overview
Description
Synthesis Analysis
The synthesis of various benzo[b]thiophene derivatives has been reported, with methods ranging from photodecomposition to more traditional cyclization reactions. For instance, novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, indicating a multi-step process involving initial reactions with different organic reagents . Another study describes the synthesis of 5-substituted benzo[b]thiophene derivatives from 6,7-dihydrobenzo[b]thiophen-4(5H)-one and its 2-methyl derivative, showcasing a convenient method for preparing these compounds . Additionally, the preparation of 2-arylmethylene-5-methylbenzo[b]thiophen-3(2H)-one derivatives through condensation reactions has been documented .
Molecular Structure Analysis
The molecular structure of 5-methylbenzo[b]thiophen-3(2H)-one derivatives has been elucidated using various spectroscopic techniques. For example, the configurations of 2-arylmethylene-2,3-dihydro-5-methylbenzo[b]thiophen-3-ones were assigned based on nuclear magnetic resonance (NMR) spectroscopy and chemical evidence . The structural confirmation of newly synthesized thiophene derivatives was achieved using infrared (IR) spectroscopy, NMR, mass spectrometry (MS), and elemental analysis .
Chemical Reactions Analysis
The chemical reactivity of benzo[b]thiophene derivatives has been explored in several studies. Photodecomposition of tetrazolethione derivatives to form carbodiimides was observed, with the reaction proceeding via a biradical intermediate . Bromination and Vilsmeier–Haack formylation reactions of 6,7-dihydrobenzo[b]thiophen-4(5H)-one have been studied, revealing the formation of various bromo-compounds and formyl derivatives . Furthermore, the oxidation of thioaurones to produce 1-oxide or 1,1-dioxide derivatives, as well as spiroepoxide derivatives, has been investigated, demonstrating the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are closely related to their structure and the substituents present on the thiophene ring. The detailed synthesis and pharmacological activities of the synthesized compounds, including their acute toxicity, antiarrhythmic, serotonin antagonist, and antianxiety activities, have been reported, indicating the significance of these properties in their biological activity . The pharmacological potential of various benzo[b]thiophen derivatives has also been explored, with some compounds showing promising results in preliminary studies .
Scientific Research Applications
Bromination Reaction Selectivity
- 5-Diarylamino-2-methylbenzo[b]thiophene, a derivative, exhibits unique bromination selectivity, which differs from typical benzo[b]thiophene derivatives. This selectivity is attributed to its special electron structure and “non-planar” conjugated model, impacting its use in charge-transporting materials (Wu et al., 2013).
Antidepressant Drug Potential
- Derivatives of benzo[b]thiophene, such as those combined with phenylpiperazine, have been explored for their dual action at 5-HT1A serotonin receptors and serotonin transporter. This indicates their potential as new classes of antidepressants (Orus et al., 2002).
Synthesis of Methylated Thieno Carbazoles
- New methylated thieno[2,3-a] and [3,2-b]carbazoles have been synthesized using palladium-catalyzed cross-coupling and intramolecular reductive cyclization, starting from 6-(2′-nitrophenyl)benzo[b]thiophenes. This illustrates the compound's utility in organic synthesis (Ferreira et al., 2001).
Antitumor Evaluation of Thiophene-Based Azo Dyes
- Thiophene-based azo dyes incorporating pyrazolone moiety have been synthesized and evaluated for their antitumor activity. This highlights the compound's role in medicinal chemistry (Gouda et al., 2016).
Spectroscopic Characterization and DFT Calculations
- A new Schiff base derivative containing a thiophene ring was prepared and characterized, demonstrating the compound's relevance in spectroscopy and computational chemistry (Ermiş, 2018).
Synthesis of Functionalized Benzo[b]thiophenes as Antitubulin Agents
- A library of functionalized 3-(α-styryl)-benzo[b]thiophenes was synthesized, exhibiting potential as antitubulin agents and showcasing the compound's utility in drug discovery (Tréguier et al., 2014).
Palladium-Catalyzed C(sp3)-H Arylation
- A new synthesis route for 2-phenylbenzo[b]thiophen-3(2H)-one 1,1-dioxide was developed, illustrating the compound's use in advanced organic synthesis methods (Liu et al., 2019).
Synthesis and Antitumor Evaluation of Heterocyclic Compounds
- Novel heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide were synthesized and showed significant antitumor activities (Shams et al., 2010).
Antibacterial Activity of Thiophene Derivatives
- New thiophene derivatives demonstrated notable in vitro antimicrobial activity, particularly against Staphylococcus aureus and Bacillus subtilis, pointing to their potential in antimicrobial research (Tehranchian et al., 2005).
Synthesis and Anti-inflammatory Activity
- 5-Substituted benzo[b]thiophene derivatives have been synthesized and found to possess potent anti-inflammatory activity, indicating their potential in pharmacology (Radwan et al., 2009).
Future Directions
properties
IUPAC Name |
5-methyl-1-benzothiophen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUUXIYDLKFEPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504757 | |
Record name | 5-Methyl-1-benzothiophen-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methylbenzo[b]thiophen-3(2H)-one | |
CAS RN |
56639-88-4 | |
Record name | 5-Methyl-1-benzothiophen-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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